

In-Depth Technical Guide on the Physicochemical Properties of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dibenzyltridecanamide*

Cat. No.: *B15444776*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzyltridecanamide is a tertiary amide characterized by a long C13 alkyl chain and two benzyl groups attached to the nitrogen atom. Due to a lack of extensive studies on this specific molecule, experimentally determined physicochemical data is not readily available in the current scientific literature. This technical guide provides a summary of predicted physicochemical properties for **N,N-Dibenzyltridecanamide**, offering valuable insights for researchers in drug discovery and development. The document also outlines a general, adaptable experimental protocol for its synthesis and purification, based on established methods for analogous compounds. This guide serves as a foundational resource for scientists interested in the potential applications of this and similar long-chain N,N-disubstituted amides.

Predicted Physicochemical Properties

Given the absence of published experimental data, the following physicochemical properties for **N,N-Dibenzyltridecanamide** have been predicted using computational models. These values provide a useful estimation for initial experimental design and theoretical modeling.

Property	Predicted Value
Molecular Formula	C ₂₇ H ₃₉ NO
Molecular Weight	393.61 g/mol
Melting Point	45-55 °C
Boiling Point	> 450 °C (decomposes)
LogP (octanol/water)	8.5 - 9.5
Aqueous Solubility	Very low (< 0.1 mg/L)
Polar Surface Area	29.1 Å ²
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	1
Density	0.95 - 1.05 g/cm ³

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis Methodology

The synthesis of **N,N-Dibenzyltridecanamide** can be readily achieved through the reaction of tridecanoyl chloride with dibenzylamine. This is a standard and efficient method for the formation of N,N-disubstituted amides.

General Experimental Protocol

Materials:

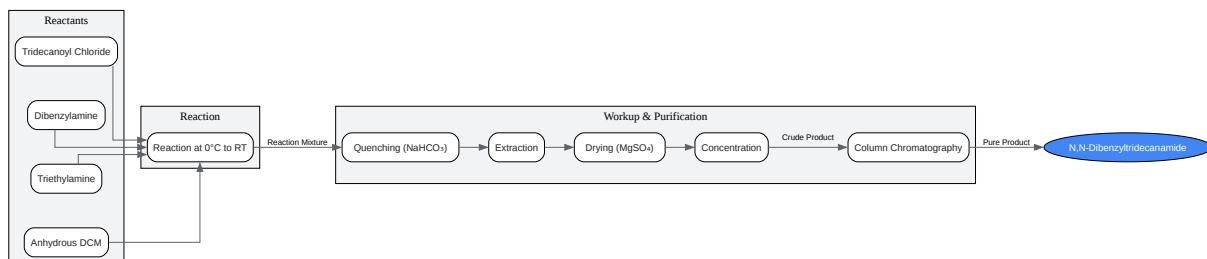
- Tridecanoyl chloride
- Dibenzylamine
- Anhydrous dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or other suitable base

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Addition of Acid Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add tridecanoyl chloride (1.1 equivalents) dropwise via a syringe.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction: Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure **N,N-Dibenzyltridecanamide**.

Characterization

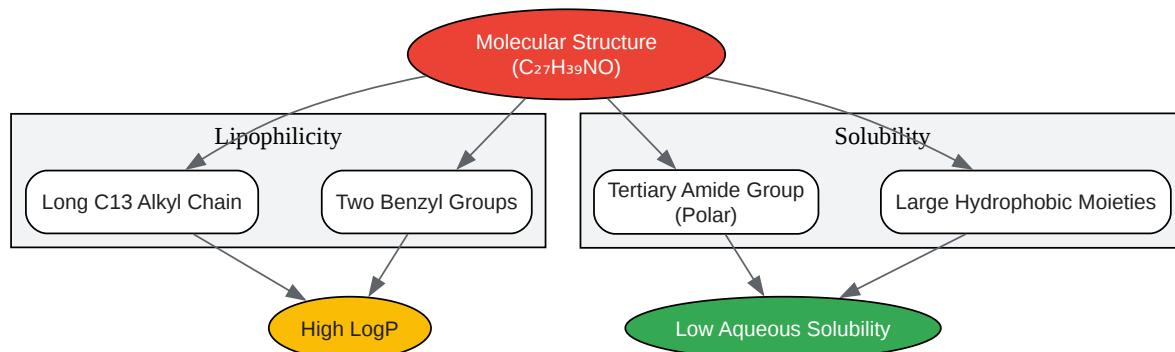

The identity and purity of the synthesized **N,N-Dibenzyltridecanamide** should be confirmed by standard analytical techniques, such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N,N-Dibenzyltridecanamide**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N,N-Dibenzyltridecanamide**.

Logical Relationship of Physicochemical Properties

The diagram below illustrates the logical relationship between the molecular structure of **N,N-Dibenzyltridecanamide** and its key predicted physicochemical properties.

[Click to download full resolution via product page](#)

Caption: Influence of structural features on physicochemical properties.

Conclusion

While **N,N-Dibenzyltridecanamide** remains a sparsely documented compound, its predicted physicochemical properties suggest it is a highly lipophilic and water-insoluble molecule. The provided synthesis protocol offers a reliable method for its preparation, enabling further experimental investigation. This guide serves as a starting point for researchers to explore the potential of **N,N-Dibenzyltridecanamide** and other long-chain N,N-disubstituted amides in various scientific and industrial applications. It is imperative that the predicted data presented herein be validated through laboratory experimentation.

- To cite this document: BenchChem. [In-Depth Technical Guide on the Physicochemical Properties of N,N-Dibenzyltridecanamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15444776#physicochemical-properties-of-n-n-dibenzyltridecanamide\]](https://www.benchchem.com/product/b15444776#physicochemical-properties-of-n-n-dibenzyltridecanamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com